molecular formula C3H8ClN5 B2426058 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride CAS No. 1201937-23-6

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B2426058
CAS No.: 1201937-23-6
M. Wt: 149.58
InChI Key: DYJMNFXIVFKFNZ-UHFFFAOYSA-N
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Description

“2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C3H7N5.ClH . It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-member ring of four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of 1H-tetrazole derivatives typically involves the reaction of amines, triethyl orthoformate, and sodium azide . The reaction proceeds readily in water with zinc salts as catalysts . A variety of substrates, including aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides, can be used .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C3H7N5.ClH/c4-1-2-8-3-5-6-7-8;/h3H,1-2,4H2;1H . This indicates that the molecule consists of a tetrazole ring attached to an ethylamine group, along with a hydrochloride ion .


Chemical Reactions Analysis

The chemical reactions involving tetrazole derivatives are diverse. For instance, the reaction of sodium azide with nitriles can yield 1H-tetrazoles . Other reactions include the conversion of nitriles into 5-substituted 1H-tetrazoles in DMF , and the preparation of aryl and vinyl nitriles from the corresponding bromides using palladium-catalyzed reactions under microwave irradiation .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural properties of novel compounds related to 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride. One study delved into the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, providing insights into the potential intermediates formed during the reaction of chloral with amines. This study offers valuable information on the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Pharmacological Research

While avoiding specifics on drug use, dosage, and side effects, it's noteworthy to mention that some derivatives of tetrazol, similar to this compound, have been studied for their pharmacological properties. For instance, research on HN-65021, a compound with a tetrazol moiety, investigated its effects on angiotensin II-induced vasoconstriction, revealing its potential in modulating vascular responses (Cockcroft et al., 1995).

Environmental Monitoring

Studies have also been conducted on the occurrence and implications of similar compounds in the environment. Research on brominated flame retardants (BFRs), including tetrabromobenzoate, highlights the need for understanding their sources, exposure routes, and potential effects on human health. This is crucial for developing strategies to monitor and control the presence of such compounds in the environment (Zhou et al., 2014).

Chemical Reactivity and Applications

The reactivity and applications of related compounds have been a focus of various studies. For instance, research into the synthesis of isoxazolone derivatives, which have significant biological and medicinal properties, provides insights into the chemical transformations and potential uses of these compounds in various industries (Laroum et al., 2019).

Properties

IUPAC Name

2-(tetrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c4-1-2-8-3-5-6-7-8;/h3H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJMNFXIVFKFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201937-23-6
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride
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